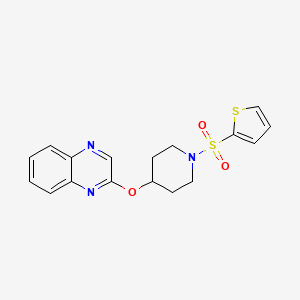
2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known to have a unique mechanism of action, which makes it an interesting subject of study for researchers.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activities
Studies have demonstrated the synthesis of quinoxaline derivatives showing considerable antiproliferative effects against various human cancer cell lines. For instance, novel quinoxaline analogues have been synthesized and tested for their growth inhibitory effect on cancer cells, with some compounds exhibiting significant antiproliferative activity. These findings suggest potential applications of these derivatives in cancer treatment research (Harishkumar, Nd, & Santhosha, 2018).
Catalysis and Chemical Synthesis
Quinoxaline derivatives have been employed as ligands in catalytic processes, particularly in the asymmetric hydrogenation of functionalized alkenes. Research has shown that certain quinoxaline derivatives, when used as ligands in rhodium complexes, exhibit excellent enantioselectivities and high catalytic activities. This highlights their utility in synthesizing chiral pharmaceutical ingredients, demonstrating their role in advancing synthetic chemistry (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).
Anticancer Potentials
Further research on quinoxaline-1,3,4-oxadiazole hybrids has identified their significant anticancer potential, particularly through the induction of apoptotic responses in cancer cells while maintaining low toxicity toward normal cells. This suggests a promising avenue for developing new anticancer agents based on quinoxaline derivatives (Ono, Ninomiya, Kaneko, Sonawane, Udagawa, Tanaka, Nishina, & Koketsu, 2020).
Fluorescent Properties
The synthesis of quinoxalinylium salts indicates the potential of quinoxaline derivatives as fluorescent materials. These compounds could be applied in the development of fluorescent probes and materials, expanding the utility of quinoxaline derivatives beyond pharmaceuticals into materials science (Koner & Ray, 2008).
Hypoxic-Cytotoxic Agents
Research on 2-quinoxalinecarbonitrile 1,4-di-N-oxides has explored their application as hypoxic-cytotoxic agents, particularly in targeting cancer cells under hypoxic conditions. This research underscores the therapeutic potential of quinoxaline derivatives in treating tumors with hypoxic microenvironments (Ortega, Morancho, Martinez‐Crespo, Sainz, Montoya, López de Cerain, & Monge, 2000).
Eigenschaften
IUPAC Name |
2-(1-thiophen-2-ylsulfonylpiperidin-4-yl)oxyquinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c21-25(22,17-6-3-11-24-17)20-9-7-13(8-10-20)23-16-12-18-14-4-1-2-5-15(14)19-16/h1-6,11-13H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLQASCYLGBAKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B2413668.png)

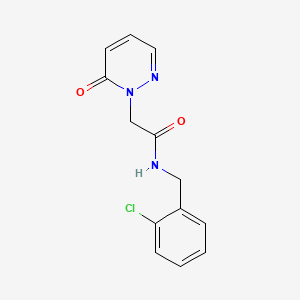
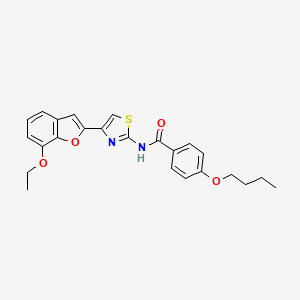
![1-(3-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2413675.png)
![N-{4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]phenyl}-2-fluorobenzenecarboxamide](/img/structure/B2413677.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2,4-dimethoxyphenyl)propanamide](/img/structure/B2413678.png)

![1-[(1-{2-[4-(Propan-2-ylsulfanyl)phenyl]acetyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2413682.png)
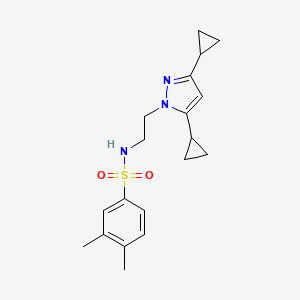
![2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2413685.png)
![1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B2413687.png)
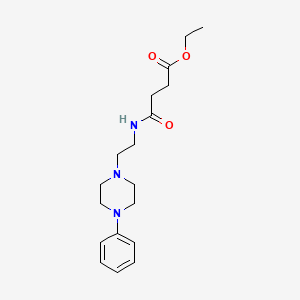
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2413689.png)